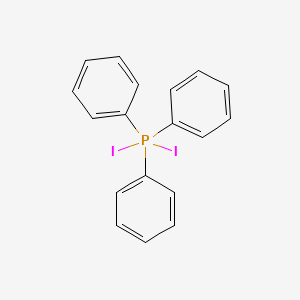

Diiodotriphenylphosphorane

Beschreibung

Historical Context and Evolution of Phosphorane Reagents in Organic Synthesis

The field of organic synthesis has been significantly shaped by the development of new reagents and methodologies. Among these, phosphorus-based reagents have played a crucial role, with their applications spanning from the iconic Wittig reaction to their use as ligands in transition-metal catalysis. acs.orgwikipedia.org

Early Developments in Halogenating Agents

The introduction of halogen atoms into organic molecules, a process known as halogenation, is a fundamental transformation in organic chemistry. numberanalytics.comnumberanalytics.com Historically, this was often achieved using elemental halogens like chlorine and bromine. numberanalytics.comrsc.org While effective, these reagents can be highly reactive and often lack selectivity, leading to the development of milder and more selective halogenating agents. rsc.org The discovery of enzymes that can selectively halogenate compounds in nature, known as halogenases, further highlighted the need for more controlled synthetic methods. mdpi.commanchester.ac.uk

Emergence of Phosphine (B1218219)/Iodine Systems

The combination of phosphines, such as triphenylphosphine (B44618), with iodine emerged as a valuable system for various chemical transformations. beilstein-journals.orgnih.gov This combination can act as a catalyst in photoredox reactions, facilitating a range of reactions including alkylations, alkenylations, and cyclizations. beilstein-journals.orgnih.gov The in situ formation of diiodotriphenylphosphorane from triphenylphosphine and iodine is a key aspect of these systems, providing a versatile reagent for further reactions. smolecule.com

Significance of this compound as a Specialized Reagent

This compound has carved out a niche as a specialized reagent in organic synthesis due to its unique reactivity. smolecule.com The phosphorus-iodine bond in this compound is relatively weak, allowing for the facile transfer of an iodine atom to other molecules. smolecule.com

Role in Enabling Complex Molecular Architectures

The construction of complex molecular architectures is a central theme in modern organic synthesis. nih.govtue.nlpurdue.edu this compound contributes to this field by enabling key transformations in the synthesis of intricate molecules. For instance, it has been used in the synthesis of precursors to complex natural products. ethernet.edu.et The ability to selectively introduce iodine atoms facilitates subsequent cross-coupling reactions, which are powerful tools for building molecular complexity. organic-chemistry.org

Contribution to Advanced Synthetic Methodologies

The development of advanced synthetic methodologies is crucial for improving the efficiency and sustainability of chemical synthesis. rsc.orgnobelprize.org this compound has found application in various modern synthetic methods. It is used in one-pot procedures for the synthesis of esters from carboxylic acids under mild conditions. researchgate.netchem-soc.si Furthermore, its use in mechanochemical synthesis, which avoids the use of bulk solvents, represents a more environmentally friendly approach. smolecule.com

Scope and Objectives of Current Research on this compound

Current research on this compound continues to explore its synthetic utility and expand its applications. One area of focus is its use in photoredox catalysis, where the combination of triphenylphosphine and an iodide source can mediate a variety of radical reactions under visible light irradiation. beilstein-journals.orgnih.govrsc.org Researchers are also investigating its application in the synthesis of new materials, such as using it for the reduction of graphene oxide. lookchem.comchemicalbook.com Additionally, efforts are ongoing to develop more efficient and selective reactions utilizing this reagent, including its role in the synthesis of biologically active compounds.

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| Chemical Formula | C₁₈H₁₅I₂P | guidechem.com |

| Molecular Weight | 516.1 g/mol | guidechem.com |

| Appearance | Yellow to orange solid | |

| Melting Point | 210-220 °C (lit.) | lookchem.comchemicalbook.comchemsrc.com |

| Sensitivity | Light-sensitive | lookchem.com |

| Storage Temperature | 2-8 °C | lookchem.com |

Eigenschaften

IUPAC Name |

diiodo(triphenyl)-λ5-phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15I2P/c19-21(20,16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSWZEXJQHIXCFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(C2=CC=CC=C2)(C3=CC=CC=C3)(I)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15I2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70213802 | |

| Record name | Phosphorane, diiodotriphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70213802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

516.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6396-07-2 | |

| Record name | Diiodotriphenylphosphorane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6396-07-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphorane, diiodotriphenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006396072 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphorane, diiodotriphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70213802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triphenylphosphine diiodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanistic Investigations of Diiodotriphenylphosphorane Reactivity

Elucidation of Reaction Pathways

Proposed Intermediate Species and Transition States

The reaction is initiated by the attack of the alcohol's oxygen atom on the phosphorus center of diiodotriphenylphosphorane. This step leads to the formation of a key intermediate, an alkoxy(iodotriphenyl)phosphonium iodide salt. This is often referred to more generally as an oxyphosphonium salt in the context of related reactions like the Appel reaction. organic-chemistry.orgresearchgate.netnrochemistry.comjk-sci.com

The currently accepted mechanism involves the following key species:

This compound (Ph₃PI₂): The active iodinating agent, formed from the reaction of triphenylphosphine (B44618) and iodine.

Alkoxy(iodotriphenyl)phosphonium Iodide ([Ph₃P(OR)I]⁺I⁻): This is the primary intermediate formed after the alcohol attacks the this compound. The alcohol's oxygen becomes positively charged, transforming the hydroxyl group into a good leaving group.

Transition State: The reaction proceeds through a bimolecular nucleophilic substitution (Sₙ2) transition state. In this state, the iodide ion attacks the α-carbon of the alcohol from the backside, while the triphenylphosphine oxide group is simultaneously displaced. nrochemistry.comcommonorganicchemistry.com This transition state is characterized by a pentacoordinate carbon atom.

Products: The final products are the corresponding alkyl iodide, triphenylphosphine oxide (Ph₃P=O), and hydrogen iodide (HI).

The formation of the stable triphenylphosphine oxide provides a significant thermodynamic driving force for the reaction. organic-chemistry.orgchem-station.com

Kinetic and Thermodynamic Aspects of Iodination Reactions

While specific kinetic and thermodynamic data for the iodination using this compound are not extensively documented in readily available literature, valuable insights can be drawn from studies of analogous Appel reactions.

A study on a related phosphamide-catalyzed Appel reaction provided the following activation parameters:

| Parameter | Value |

| ΔH‡ | 28.95 (±1.6) kcal mol⁻¹ |

| ΔS‡ | -70.02 (±0.4) cal K⁻¹ mol⁻¹ |

| ΔG‡₂₉₈ | 49.81 (±1.2) kcal mol⁻¹ |

These values indicate a highly ordered transition state, which is consistent with an Sₙ2 mechanism. acs.org The negative entropy of activation (ΔS‡) suggests a loss of degrees of freedom as the two reacting species (the oxyphosphonium salt and the iodide ion) come together in the transition state. acs.org

The reaction is generally considered to be exothermic and irreversible, largely due to the formation of the very stable P=O bond in triphenylphosphine oxide.

Stereochemical Outcomes and Diastereoselectivity in this compound-Mediated Transformations

The stereochemical outcome of the iodination of alcohols with this compound is a direct consequence of the Sₙ2 mechanism. The reaction proceeds with a clean inversion of configuration at the reacting stereocenter. nrochemistry.comcommonorganicchemistry.com This predictable stereospecificity is a highly valuable feature of this transformation in organic synthesis.

For example, the conversion of a chiral alcohol with a specific stereochemistry will yield an alkyl iodide with the opposite stereochemistry. This inversion occurs because the incoming iodide nucleophile attacks the carbon atom from the side opposite to the leaving oxyphosphonium group. nrochemistry.com

In molecules containing multiple stereocenters, the reaction can exhibit diastereoselectivity. The stereochemical course at the reacting center is inverted, while the other stereocenters remain unaffected. The diastereoselectivity of the reaction is therefore primarily dictated by the stereochemistry of the starting alcohol.

Influence of Substrate Structure on Reaction Mechanisms

The structure of the alcohol substrate significantly influences the rate and, in some cases, the mechanism of the iodination reaction. Both electronic and steric factors play crucial roles in the activation of the substrate.

Reactivity of Primary, Secondary, and Tertiary Alcohols

The reactivity of alcohols with this compound generally follows the order:

Primary Alcohols > Secondary Alcohols >> Tertiary Alcohols

Primary alcohols react readily under mild conditions to afford primary alkyl iodides in high yields. ias.ac.in

Secondary alcohols also undergo iodination, though they may require slightly more forcing conditions compared to primary alcohols. The reaction proceeds with the expected inversion of stereochemistry. nrochemistry.com

Tertiary alcohols are generally unreactive under standard conditions for this reaction. researchgate.net The Sₙ2 pathway is sterically hindered at the tertiary carbon center. Under more forcing conditions, elimination reactions may compete with or dominate over substitution. In some related Appel-type reactions, tertiary alcohols are suggested to react via an Sₙ1-like mechanism, which would lead to racemization, but this is not the typical outcome for the this compound system. nrochemistry.comwikipedia.org

The following table summarizes the general reactivity:

| Alcohol Type | Reactivity with Ph₃PI₂ | Predominant Mechanism |

| Primary | High | Sₙ2 |

| Secondary | Moderate | Sₙ2 |

| Tertiary | Very Low / Unreactive | Sₙ2 is highly disfavored |

Electronic and Steric Effects in Substrate Activation

Electronic Effects: The electronic nature of the substrate can influence the reaction rate. A Hammett analysis conducted on a related phosphamide-catalyzed Appel reaction of para-substituted benzyl (B1604629) alcohols indicated a positive charge accumulation at the phosphorus center in the transition state. acs.org This suggests that electron-donating groups on the alcohol substrate can stabilize the transition state and accelerate the reaction, while electron-withdrawing groups would have the opposite effect.

Steric Effects: Steric hindrance plays a significant role in the reactivity of alcohols with this compound. As the steric bulk around the hydroxyl group increases, the rate of the Sₙ2 reaction decreases. This is evident in the lower reactivity of secondary alcohols compared to primary alcohols and the general lack of reactivity of tertiary alcohols. rsc.orgmdpi.com Very bulky primary or secondary alcohols may also exhibit reduced reaction rates due to hindered access of the iodide nucleophile to the α-carbon in the Sₙ2 transition state.

Computational Chemistry Approaches to Reaction Mechanism Understanding

Computational chemistry has emerged as an indispensable tool for elucidating the nuanced details of reaction mechanisms that are often difficult, if not impossible, to capture through experimental methods alone. By modeling the electronic structure and dynamic behavior of molecules, researchers can predict reaction intermediates, transition states, and energetic pathways, providing a foundational understanding of reactivity.

Density Functional Theory (DFT) Studies of Phosphorane Interactions

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its ability to provide accurate descriptions of molecular geometries, electronic properties, and reaction energetics at a manageable computational cost. In the context of this compound, DFT studies are pivotal in characterizing the initial donor-acceptor complex formation between triphenylphosphine (PPh₃) and molecular iodine (I₂), as well as the subsequent intermediates and transition states.

Theoretical calculations at various levels of theory can predict the key geometric parameters of the this compound adduct. These calculations help in understanding the nature of the P–I and I–I bonds, which are central to the reagent's reactivity.

Table 1: Calculated Geometric Parameters of this compound (Note: The following data is illustrative and based on typical findings in DFT studies of similar phosphorus-halogen adducts, as specific DFT data for this compound is not widely published in readily accessible literature.)

| Parameter | Calculated Value (Å/°) | Method/Basis Set |

| P–I Bond Length | 2.50 - 2.60 Å | B3LYP/6-31G(d) |

| I–I Bond Length | 2.80 - 2.95 Å | B3LYP/6-31G(d) |

| P–I–I Bond Angle | 175 - 179 ° | B3LYP/6-31G(d) |

| C–P–C Bond Angle | 108 - 110 ° | B3LYP/6-31G(d) |

This interactive table allows for the sorting of data by parameter, value, and computational method.

Molecular Dynamics Simulations of Reaction Progress

While DFT provides a static picture of the energetics of a reaction, Molecular Dynamics (MD) simulations offer a dynamic view, tracking the motions of atoms and molecules over time. This approach is particularly valuable for understanding the role of the solvent and the conformational dynamics of the reactants and intermediates.

MD simulations can model the behavior of this compound in a solvent box, providing insights into how solvent molecules interact with the phosphorane and influence its reactivity. These simulations can reveal the formation and stability of solvent cages around the reactants and how these structures facilitate or hinder the reaction progress.

Table 2: Key Observables from a Hypothetical Molecular Dynamics Simulation of this compound Reactivity (Note: This table represents the type of data that would be generated from an MD simulation, as specific simulation data for this compound is not readily available.)

| Observable | Description | Typical Findings |

| Radial Distribution Function (g(r)) | Describes the probability of finding a solvent molecule at a certain distance from the phosphorus or iodine atoms. | Can indicate strong solvation shells around the charged intermediates. |

| Mean Square Displacement (MSD) | Measures the average distance a molecule travels over time, indicating its mobility. | Changes in MSD can signal the formation of larger, less mobile complexes. |

| Trajectory Visualization | Visual representation of the atomic motions over the course of the simulation. | Can reveal the step-by-step process of bond formation and breakage. |

This interactive table allows users to explore different observables and their significance in understanding reaction dynamics.

By analyzing the trajectories of the atoms, MD simulations can help to visualize the entire reaction pathway, from the initial approach of the reactants to the final separation of the products. This can be particularly insightful for complex reactions with multiple possible pathways, helping to discern the most probable sequence of events under specific conditions.

Applications of Diiodotriphenylphosphorane in Organic Synthesis

Conversion of Alcohols to Alkyl Iodides

The transformation of alcohols into alkyl iodides is a fundamental process in organic chemistry, and diiodotriphenylphosphorane provides a mild and efficient method for this conversion. commonorganicchemistry.com The reaction, commonly known as the Appel reaction, proceeds via an Sₙ2 mechanism, which results in the inversion of stereochemistry at the carbinol center. commonorganicchemistry.com This method is broadly applicable to primary and secondary alcohols. researchgate.net Tertiary alcohols, however, are generally unreactive under these conditions. researchgate.netresearchgate.net

The generally accepted mechanism involves the initial formation of an alkoxyphosphonium iodide intermediate. The alcohol oxygen attacks the electrophilic phosphorus atom of the this compound. Subsequent attack by the iodide ion on the α-carbon of the activated hydroxyl group leads to the formation of the alkyl iodide, triphenylphosphine (B44618) oxide, and a proton.

Table 1: Conversion of Various Alcohols to Alkyl Iodides using PPh₃/I₂

| Entry | Substrate (Alcohol) | Product (Alkyl Iodide) | Yield (%) |

|---|---|---|---|

| 1 | Benzyl (B1604629) alcohol | Benzyl iodide | High |

| 2 | 1-Octanol | 1-Iodooctane | High |

| 3 | Cyclohexanol | Iodocyclohexane | Good |

Note: Yields are generally reported as good to excellent, though specific percentages vary with substrate and reaction conditions.

A significant advantage of using this compound is its chemoselectivity. It allows for the selective iodination of hydroxyl groups in the presence of other sensitive functional groups. researchgate.net For instance, primary alcohols can be selectively converted to their corresponding iodides in the presence of secondary alcohols, thiols, epoxides, and various protecting groups like trimethylsilyl (B98337) and tetrahydropyranyl ethers. researchgate.net This selectivity is particularly valuable in the synthesis of complex molecules where multiple functional groups are present. researchgate.net The mild reaction conditions help in preserving the integrity of other functionalities within the molecule.

When applied to polyols, this compound reagents can exhibit regioselectivity, preferentially reacting with one hydroxyl group over another. For example, in the case of unsymmetrical diols, it is possible to achieve mono-iodination at the more reactive hydroxyl group. researchgate.net The steric and electronic environment of the hydroxyl groups plays a crucial role in determining the site of reaction. This regioselectivity allows for the synthesis of iodo-alcohols, which are valuable intermediates for further synthetic manipulations, such as the formation of cyclic ethers. researchgate.net

Dehydration Reactions and Olefin Synthesis

While primarily known for iodination, the this compound system can also effect the dehydration of alcohols to yield olefins (alkenes). cerritos.edu This transformation typically occurs as a competing side reaction during the iodination of secondary and tertiary alcohols, particularly when the resulting carbocation is stabilized. The reaction proceeds through an E1 or E2 elimination pathway from the alkoxyphosphonium iodide intermediate. The specific pathway and the resulting product distribution can be influenced by the reaction conditions and the structure of the alcohol substrate.

The dehydration reaction mediated by this compound can, in certain cases, proceed with a degree of stereoselectivity, favoring the formation of the more stable alkene isomer (Zaitsev's rule). masterorganicchemistry.com The stereochemical outcome is dependent on the conformation of the alkoxyphosphonium intermediate at the moment of elimination. For cyclic systems, the orientation of the leaving group and the adjacent proton dictates the geometry of the resulting double bond. Research in this area has focused on controlling the reaction conditions to favor either substitution (iodination) or elimination (olefin formation) and to influence the stereochemistry of the resulting alkene.

Formation of Halohydrins and Related Iodinated Compounds

The formation of halohydrins, molecules containing both a halogen and a hydroxyl group on adjacent carbons, is typically achieved by the reaction of an alkene with a halogen in the presence of water. libretexts.orglibretexts.org While not the primary application of this compound, related iodinated compounds can be synthesized. For instance, the reaction of epoxides with this compound can lead to the formation of iodohydrins. The reaction proceeds via the activation of the epoxide oxygen by the phosphonium (B103445) species, followed by nucleophilic attack of the iodide ion. The regioselectivity of this ring-opening is influenced by both steric and electronic factors, with the iodide typically attacking the less substituted carbon in an Sₙ2-like manner. researchgate.net

Ester and Amide Synthesis via Phosphorane Activation

This compound and related triphenylphosphine-based reagents can be utilized to activate carboxylic acids for the synthesis of esters and amides. lookchem.comorganic-chemistry.org In this context, the triphenylphosphine and iodine react to form a reactive phosphonium species. This species then activates the carboxylic acid, making it more susceptible to nucleophilic attack by an alcohol or an amine. organic-chemistry.org This method is particularly useful for the coupling of sterically hindered carboxylic acids with weakly nucleophilic amines or alcohols. organic-chemistry.orgchemrxiv.org The reactions often proceed under mild conditions and can exhibit high yields with minimal racemization for chiral carboxylic acids. organic-chemistry.orgchemrxiv.org

Table 2: Examples of Ester and Amide Synthesis

| Entry | Carboxylic Acid | Nucleophile | Product |

|---|---|---|---|

| 1 | Benzoic Acid | Ethanol | Ethyl Benzoate |

| 2 | Acetic Acid | Aniline | Acetanilide |

Utilization in Complex Natural Product Total Synthesis

The reagent this compound, often generated in situ from triphenylphosphine and iodine, is a cornerstone in the field of organic synthesis, particularly in the intricate art of total synthesis of complex natural products. Its primary role lies in the mild and efficient conversion of alcohols to alkyl iodides, a transformation that is pivotal in the construction of the carbon skeletons of numerous bioactive molecules.

Strategic Iodination in Synthetic Routes to Bioactive Molecules

The conversion of a hydroxyl group into an iodide by this compound is a strategic maneuver employed by synthetic chemists to activate a specific position within a molecule for subsequent bond formation. The resulting alkyl iodide is an excellent electrophile, readily participating in a variety of nucleophilic substitution reactions that are crucial for elongating carbon chains or introducing key functional groups.

A notable example of this strategy can be found in the synthetic endeavors towards various bioactive molecules. For instance, in the synthesis of certain complex polyketide natural products, the introduction of an iodine atom at a specific stereocenter is a critical step. This iodination sets the stage for subsequent coupling reactions, such as Negishi or Suzuki couplings, which are instrumental in forming carbon-carbon bonds and assembling the intricate architecture of the target molecule.

In the context of macrolide synthesis, such as in approaches to the core of Brefeldin A, the conversion of a primary alcohol to an iodide is a key transformation. This iodide then serves as a handle for intramolecular cyclization or for coupling with other fragments of the molecule, demonstrating the strategic importance of this reagent in achieving the synthesis of complex cyclic structures.

| Bioactive Molecule Class | Synthetic Strategy | Role of this compound |

| Polyketides | Fragment coupling | Activation of a hydroxyl group for C-C bond formation |

| Macrolides | Macrocyclization | Formation of an alkyl iodide for intramolecular ring closure |

| Terpenoids | Skeletal rearrangement | Introduction of a leaving group to facilitate rearrangement |

Enabling Key Stereocenter Construction

The conversion of alcohols to iodides using this compound often proceeds with inversion of configuration at the stereocenter. This predictable stereochemical outcome is of paramount importance in total synthesis, where the precise control of stereochemistry is essential for achieving the desired biological activity of the final product. By starting with a chiral alcohol of a known configuration, chemists can strategically invert that stereocenter to install the correct stereochemistry required in the natural product.

This stereospecificity allows for the reliable construction of key stereocenters throughout a synthetic sequence. For example, in the synthesis of molecules with multiple contiguous stereocenters, the judicious use of this compound on a series of chiral alcohol intermediates can be a powerful tool for establishing the correct relative and absolute stereochemistry of the final product. The resulting iodide can then be displaced by a nucleophile with high fidelity, preserving the newly established stereochemistry.

The table below summarizes the key features of this compound in enabling stereocenter construction.

| Feature | Description | Implication in Synthesis |

| Stereospecificity | Reaction typically proceeds with inversion of configuration (SN2 mechanism). | Predictable and controlled introduction of a new stereocenter. |

| Mild Reaction Conditions | The reaction is often carried out under neutral or mildly basic conditions. | Tolerates a wide range of functional groups present in complex intermediates. |

| High Yields | The conversion of alcohols to iodides is generally efficient. | Ensures the preservation of valuable synthetic intermediates. |

Emerging Applications in Material Science and Polymer Chemistry

While the primary applications of this compound have traditionally been in the realm of small molecule organic synthesis, its potential is beginning to be explored in the fields of material science and polymer chemistry. The ability to selectively introduce iodine into a molecular framework opens up avenues for the synthesis of novel functional materials.

Synthesis of Phosphorus-Containing Materials

The development of phosphorus-containing polymers is a rapidly growing area of material science due to their unique properties, including flame retardancy, biocompatibility, and adhesion to various surfaces. While direct polymerization using this compound is not a common method, the reagent can play a crucial role in the synthesis of phosphorus-containing monomers or in the post-polymerization modification of polymers.

An emerging strategy involves the use of this compound to convert hydroxyl-containing monomers or polymers into their corresponding iodo-derivatives. These iodo-functionalized intermediates can then serve as versatile platforms for the introduction of phosphorus-containing moieties. For example, an iodo-functionalized polymer can be reacted with a phosphite (B83602) or a phosphine (B1218219) nucleophile to generate a phosphorus-containing side chain. This approach allows for the synthesis of a wide range of functional polymers with tailored properties.

| Precursor Material | Modification Step | Resulting Phosphorus-Containing Material |

| Hydroxyl-terminated polymer | Iodination with this compound | Iodo-terminated polymer |

| Polymer with pendant hydroxyl groups | Iodination with this compound | Polymer with pendant iodo groups |

| Hydroxyl-containing monomer | Iodination with this compound | Iodo-containing monomer for subsequent polymerization |

Hydrophobic Modification of Polysaccharides for Nanomedicine

Polysaccharides are naturally occurring polymers that are widely investigated for biomedical applications, including drug delivery and tissue engineering, due to their biocompatibility and biodegradability. However, their inherent hydrophilicity can sometimes limit their application, particularly in the formulation of nanoparticles for the delivery of hydrophobic drugs.

The hydrophobic modification of polysaccharides is a key strategy to overcome this limitation. This compound can be employed as a reagent to selectively iodinate the primary hydroxyl groups of polysaccharides, such as cellulose (B213188) or chitosan. This initial iodination step introduces a reactive handle that can be further functionalized with hydrophobic moieties.

For instance, the iodo-functionalized polysaccharide can be reacted with a long-chain fatty acid or another hydrophobic molecule to create an amphiphilic polymer. These modified polysaccharides can then self-assemble in aqueous environments to form nanoparticles with a hydrophobic core and a hydrophilic shell, which are ideal for encapsulating and delivering hydrophobic drugs in nanomedicine applications. This indirect application of this compound highlights its potential as a tool for the sophisticated chemical modification of natural polymers for advanced biomedical applications.

Advanced Research Directions and Future Perspectives

Development of Chiral Diiodotriphenylphosphorane Derivatives for Asymmetric Synthesis

The synthesis of enantiomerically pure compounds is a cornerstone of modern organic chemistry, particularly in the pharmaceutical and agrochemical industries. While this compound is an achiral reagent, a significant future direction lies in the development of its chiral analogues for use in asymmetric synthesis. The core concept involves replacing the achiral triphenylphosphine (B44618) backbone with a P-chirogenic phosphine (B1218219) or a phosphine bearing chiral substituents. Current time information in Istanbul, TR.nih.gov

The design of such chiral reagents could draw inspiration from the vast library of chiral phosphine ligands developed for transition-metal-catalyzed reactions, such as derivatives of BINAP or DuPHOS. nih.govpnas.org The synthetic challenge would be the stereoselective introduction of chirality at the phosphorus center, a field that has seen significant progress through the use of phosphine-borane intermediates. nih.gov

Potential Applications in Asymmetric Synthesis:

| Asymmetric Transformation | Proposed Chiral Reagent's Role | Potential Product |

| Desymmetrization of meso-diols | Enantioselective monohalogenation | Chiral halo-alcohols |

| Kinetic resolution of racemic alcohols | Enantioselective conversion of one enantiomer to an alkyl iodide | Enantioenriched alcohol and alkyl iodide |

| Asymmetric cyclization reactions | Stereoselective formation of a halo-intermediate to control ring closure | Chiral cyclic ethers or lactones |

Success in this area would provide a new class of organocatalysts or chiral reagents for metal-free asymmetric halogenations and related transformations, expanding the toolkit for stereoselective synthesis.

Integration of this compound in Flow Chemistry Systems

Flow chemistry has emerged as a powerful technology for chemical synthesis, offering benefits such as enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. nih.gov The integration of this compound-mediated reactions, such as the Appel reaction, into continuous flow systems is a promising area of research. A key innovation facilitating this is the use of solid-supported reagents, such as polymer-bound triphenylphosphine. nih.gov

By immobilizing the triphenylphosphine on a solid support, like a monolithic reactor, the phosphine oxide byproduct can be easily separated from the product stream by simple filtration, eliminating the need for challenging chromatographic purification. nih.gov The in-situ generation of this compound within the flow reactor can be achieved by flowing a solution of iodine over the packed bed of the supported phosphine. Subsequently, the alcohol substrate can be introduced to perform the conversion to the alkyl iodide continuously.

Advantages of Flow Synthesis for this compound Reactions:

| Parameter | Advantage in Flow System |

| Safety | Small reaction volumes minimize risks associated with exothermic reactions. |

| Efficiency | Precise control over residence time and temperature can lead to higher yields and reduced side products. |

| Purification | Use of supported reagents allows for in-line purification, generating a cleaner product stream. nih.gov |

| Scalability | Continuous processing allows for the production of larger quantities of material without the need for large batch reactors. |

Future work could focus on developing more robust and recyclable solid supports for triphenylphosphine and expanding the scope of flow-based reactions beyond simple iodinations to more complex transformations.

Catalyst Design and Ligand Optimization for Enhanced Reactivity and Selectivity

Although this compound is typically used as a stoichiometric reagent, its reactivity and selectivity are intrinsically linked to the electronic and steric properties of the triphenylphosphine ligand. Research into modifying the phosphine ligand offers a pathway to fine-tune the reagent's performance. For instance, the introduction of electron-donating or electron-withdrawing groups on the phenyl rings can modulate the nucleophilicity of the phosphorus atom and the stability of the phosphorane intermediate.

This concept of "ligand optimization" can be envisioned to control selectivity in reactions with polyfunctional molecules. For example, a bulkier phosphine ligand might selectively react with a less sterically hindered hydroxyl group in a diol.

Hypothetical Effects of Ligand Modification:

| Ligand Modification | Predicted Effect on Reactivity/Selectivity |

| Electron-donating groups (e.g., -OCH₃) | Increased nucleophilicity of phosphine, potentially faster reaction rates. |

| Electron-withdrawing groups (e.g., -CF₃) | Decreased nucleophilicity, potentially more selective reactions. |

| Increased steric bulk (e.g., ortho-substituents) | Enhanced selectivity for less sterically hindered substrates. bdmaee.net |

Future research could involve the systematic synthesis and evaluation of a library of substituted triphenylphosphines to develop a suite of diiodophosphorane reagents with tailored reactivity profiles for specific synthetic challenges.

Exploration of this compound in Multicomponent Reactions

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a complex product, are highly valued for their efficiency and atom economy. nih.gov There is a significant opportunity to incorporate this compound into novel MCRs. Its ability to activate alcohols towards nucleophilic substitution could be harnessed to trigger a cascade of bond-forming events.

For example, a hypothetical MCR could involve an amino alcohol, an isocyanide, and a carbonyl compound. The this compound could activate the alcohol, which is then trapped intramolecularly by the nitrogen to form an iminium ion. This intermediate could then be intercepted by the isocyanide and the carbonyl compound in a Ugi- or Passerini-type reaction, leading to the rapid assembly of complex, heterocyclic scaffolds. beilstein-journals.orgresearchgate.netfigshare.com

Potential MCR Design Involving this compound:

| Reactant 1 | Reactant 2 | Reactant 3 | Role of this compound | Potential Product Class |

| Amino alcohol | Isocyanide | Aldehyde | In-situ activation of the alcohol to initiate cyclization/condensation cascade. | Functionalized heterocycles |

| Hydroxy-acid | Amine | Isocyanide | Activation of the alcohol for subsequent reaction steps. | Depsipeptides or related structures |

The development of such reactions would represent a significant advance, enabling the construction of diverse molecular libraries from simple starting materials in a single, efficient operation.

Spectroscopic Studies for In Situ Monitoring of Reactions

A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing existing transformations and designing new ones. The transient nature of the intermediates in these reactions, such as the alkoxyphosphonium iodide, makes their study challenging. In situ spectroscopic techniques, such as ReactIR (FTIR) and process NMR, are powerful tools for monitoring the real-time concentration of reactants, intermediates, and products. researchgate.netresearchgate.net

These techniques can provide valuable kinetic data and help to identify key intermediates, confirming or refuting proposed mechanistic pathways. researchgate.netjos.ac.cn For example, in situ IR spectroscopy can track the disappearance of the alcohol O-H stretch and the appearance of bands corresponding to the phosphonium (B103445) intermediates and the triphenylphosphine oxide byproduct. researchgate.net

Applicable In Situ Spectroscopic Techniques:

| Technique | Information Gained |

| FTIR (ReactIR) | Monitoring of functional group changes in real-time (e.g., O-H, P=O). researchgate.netresearchgate.net |

| NMR Spectroscopy | Structural elucidation of intermediates, determination of reaction kinetics. |

| Raman Spectroscopy | Provides complementary vibrational information, particularly for P-I and P-O bonds. |

By applying these advanced analytical methods, researchers can gain unprecedented insight into the intricate steps of reactions involving this compound, paving the way for more rational reaction design and optimization.

Comparative Studies with Other Iodinating Reagents and Systems

This compound (often generated in situ from PPh₃ and I₂) is a key player in the conversion of alcohols to alkyl iodides, a fundamental transformation in organic synthesis. youtube.comnrochemistry.com To better define its role and utility, comprehensive comparative studies with other common iodinating agents are essential. Such studies would evaluate reagents based on factors like substrate scope, stereochemistry, reaction conditions, and functional group tolerance.

Comparison of Common Iodinating Systems for Alcohols:

| Reagent/System | Typical Conditions | Stereochemistry (at chiral C-OH) | Key Advantages | Key Disadvantages |

| PPh₃ / I₂ | Mild, neutral conditions (e.g., CH₂Cl₂, imidazole) | Inversion (Sₙ2) nrochemistry.com | High yields, mild conditions, broad scope. | Stoichiometric PPh₃O byproduct removal can be difficult. |

| HI | Strong acid, often harsh conditions | Can lead to racemization or elimination | Inexpensive | Acid-sensitive groups not tolerated, side reactions common. researchgate.net |

| TMSI (Trimethylsilyl iodide) | Neutral, often low temperature | Inversion (Sₙ2) | Very reactive | Moisture sensitive, can be expensive. |

| CeCl₃·7H₂O / NaI | Reflux in acetonitrile | Sₙ2-type inversion | Uses inexpensive and non-toxic Lewis acid. cmu.edu | Requires heating, not suitable for all substrates. |

| Thioiminium Salts | Neutral conditions, often heated | Inversion, but potential for racemization organic-chemistry.org | Good for selective primary iodination. organic-chemistry.orgresearchgate.net | Reagent must be prepared. |

These comparative analyses will provide chemists with a clearer rationale for selecting the optimal reagent for a specific synthetic task, highlighting the specific niches where this compound excels, particularly for reactions requiring mild, neutral conditions with predictable stereochemical outcomes.

Future Challenges and Opportunities in Phosphorane Chemistry

The field of phosphorane chemistry, particularly involving pentacoordinate phosphorus(V) species like this compound, is rich with challenges and opportunities. researchgate.netnih.gov A primary challenge is the development of catalytic versions of reactions that traditionally require stoichiometric amounts of the phosphorus reagent, such as the Appel reaction. researchgate.netalfa-chemistry.com This would significantly improve the atom economy and sustainability of these processes by minimizing the formation of triphenylphosphine oxide waste.

Another significant opportunity lies in expanding the reactivity of phosphoranes beyond halogenation. By modulating the ligands on the phosphorus center, it may be possible to develop novel reagents for C-O, C-N, or C-S bond formation. Furthermore, the unique electronic structure of pentacoordinate phosphorus compounds makes them intriguing candidates for applications in materials science and as Lewis acid catalysts. acs.org

The quest for sustainability also presents a major challenge and opportunity. This includes the development of methods to recycle the triphenylphosphine oxide byproduct back to triphenylphosphine and the use of bio-based starting materials for the synthesis of novel phosphine ligands. hmc.edu Addressing these challenges will ensure that phosphorane chemistry continues to be a vibrant and impactful area of research for years to come.

Conclusion

Recapitulation of Key Research Contributions

Research into diiodotriphenylphosphorane, often generated in situ from triphenylphosphine (B44618) and iodine, has established it as a cornerstone reagent in synthetic organic chemistry. A primary and extensively documented contribution is its efficacy in the conversion of alcohols to alkyl iodides. lookchem.compearson.com Studies have consistently shown that the reagent is highly effective for primary and secondary alcohols, typically proceeding under mild, room-temperature conditions. publish.csiro.auresearchgate.net While tertiary alcohols are generally unreactive, this selectivity provides a degree of predictability in complex syntheses. researchgate.net The versatility of the reagent is further highlighted by its successful application in converting other functional groups, such as thiols and enols, into their corresponding iodides. chemicalbook.com

Beyond simple iodination, the synthetic utility of this compound has been expanded to include several other important transformations. Its role in the Beckmann rearrangement for the synthesis of lactams from cycloalkanone oximes has been noted. lookchem.comchemicalbook.com Furthermore, it has been employed as a reagent for the preparation of aromatic and aliphatic carboxylic acid esters, often in the presence of a co-catalyst like N,N-dimethylaminopyridine. lookchem.comresearchgate.net In the realm of materials science, a notable application is its use in the reduction of graphene oxide to produce graphene nanosheets under mild conditions. lookchem.comchemicalbook.com Modern advancements have also focused on improving the environmental footprint and efficiency of these reactions, with the development of solvent-free, microwave-assisted protocols for the iodination of alcohols. researchgate.net

Broader Impact on Synthetic Chemistry and Related Fields

The development and refinement of methods involving this compound have had a significant impact on the broader field of synthetic chemistry. The reliable conversion of alcohols to iodides provides chemists with access to organo-iodides, which are exceptionally valuable synthetic intermediates. ias.ac.in These compounds are critical precursors for a multitude of carbon-carbon bond-forming reactions, including the Suzuki, Sonogashira, and Mizoroki-Heck cross-coupling reactions, which are fundamental to modern organic synthesis. nih.gov The utility of alkyl iodides also extends to their use in substitution, elimination, and rearrangement reactions. ias.ac.in

Identification of Promising Avenues for Future Investigation

Despite the wealth of existing research, several promising avenues for future investigation involving this compound remain. A key area for development is the creation of more sustainable and recyclable reagent systems. Further exploration of polymer-supported or solid-phase analogues could lead to simplified purification processes and enhanced reagent recovery, aligning with green chemistry principles. ias.ac.in Expanding the substrate scope to include more complex and functionally diverse molecules, particularly in the context of late-stage functionalization of drug candidates and natural products, would be a significant advancement.

There is also potential in exploring novel, catalyst-driven transformations that utilize this compound. Investigating its reactivity under photochemical or electrochemical conditions could unveil new reaction pathways and selectivities not achievable through traditional thermal methods. nih.gov In materials science, its application could be extended beyond graphene to the functionalization and modification of other carbon nanomaterials or polymers, potentially leading to new materials with unique properties. A deeper mechanistic understanding of its various reactions, particularly the more complex transformations like the Beckmann rearrangement, could enable better reaction control and optimization. Finally, the development of chiral variants of the phosphine (B1218219) ligand could pave the way for asymmetric iodination reactions, a challenging but highly valuable transformation in stereoselective synthesis.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing and characterizing Diiodotriphenylphosphorane?

- Methodological Answer : Synthesis typically involves reacting triphenylphosphine with iodine in a stoichiometric ratio under anhydrous conditions. Characterization requires nuclear magnetic resonance (NMR) spectroscopy (³¹P and ¹H) to confirm purity and structure. Mass spectrometry (MS) or elemental analysis should validate molecular weight (516.09 g/mol) . Storage at 2–8°C in light-protected containers is critical to prevent degradation .

Q. How should this compound be stored to maintain stability during experiments?

- Methodological Answer : Store in amber glass vials at 2–8°C to minimize thermal and photolytic decomposition. Ensure airtight seals to avoid moisture ingress, which may hydrolyze the compound. Regularly monitor purity via thin-layer chromatography (TLC) or HPLC if prolonged storage is required .

Q. What spectroscopic methods are most effective for characterizing this compound in solution?

- Methodological Answer : Use ³¹P NMR to detect the phosphorus environment (typical δ ~20–30 ppm for phosphoranes). Coupled with ¹H NMR to confirm aryl proton signals. For solid-state analysis, X-ray crystallography provides definitive structural confirmation, though this requires high-purity (>98%) samples .

Advanced Research Questions

Q. How can researchers resolve contradictory data on the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Conduct systematic reviews using PRISMA guidelines to assess bias in prior studies. Analyze variables such as solvent polarity, temperature, and catalyst loading. Replicate experiments under controlled conditions, employing double-blind protocols to reduce observer bias . Use meta-regression to identify confounding factors (e.g., trace moisture) .

Q. What computational models predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Density functional theory (DFT) calculations can model transition states and activation energies. Parameterize models using experimental data from NIST Chemistry WebBook or ChemIDplus . Validate predictions with kinetic studies (e.g., variable-temperature NMR) to correlate computational and empirical results .

Q. What experimental factors influence the thermal stability of this compound under reflux conditions?

- Methodological Answer : Design a factorial experiment varying temperature (80–120°C), solvent (toluene vs. DMF), and reaction duration. Monitor decomposition via in-situ Raman spectroscopy. Use thermogravimetric analysis (TGA) to quantify degradation products. Statistical tools like ANOVA can isolate significant variables .

Q. How can mechanistic studies differentiate between radical and ionic pathways in this compound-mediated reactions?

- Methodological Answer : Employ radical traps (e.g., TEMPO) or isotopic labeling (e.g., ¹⁸O in solvents) to track pathways. Use electron paramagnetic resonance (EPR) spectroscopy to detect transient radical intermediates. Compare kinetic isotope effects (KIE) to distinguish ionic mechanisms .

Methodological Guidelines

- Data Contradiction Analysis : Apply Cochrane Handbook guidelines to assess risk of bias (e.g., allocation concealment, blinding) in literature. Use funnel plots to detect publication bias in meta-analyses .

- Experimental Design : Align with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICO frameworks (Population, Intervention, Comparison, Outcome) for hypothesis-driven studies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.